N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine -

N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine

Catalog Number: EVT-5453762
CAS Number:
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of the pyridazinone moiety can be achieved following methodologies described in the literature. [] For instance, reacting benzoyl chloride with maleic anhydride followed by cyclization with hydrazine hydrate can yield the desired 6-oxo-3-phenyl-1(6H)-pyridazinone.

Applications
  • Medicinal Chemistry: The presence of a pyridazinone ring, a privileged scaffold in drug discovery, makes it a candidate for screening against various disease targets. For instance, it could be investigated for potential anti-cancer, anti-inflammatory, or antimicrobial activities. [, ]
  • Chemical Biology: The compound could be used as a building block for synthesizing more complex molecules with potential biological activity. []

(2R,4aR,6S,10bS)-4a,6,8,10b-tetrahydro-6-methoxy-8-oxo-2-phenyl-4H-pyrano[3′,2′:4,5]pyrano[3,2-d][1,3]dioxine-9-carboxylates

Compound Description: This refers to a series of compounds (specifically two, differentiated by the alkyl substituents on the carboxylate group) synthesized from the reaction of methyl (3Z)-4,6-O-benzylidene-3-[(methylthio)methylene]-3-deoxy-α-D-erythro-hexopyranosid-2-ulose with dialkyl malonate. []

(2R,4aR,6S,10bS)-9-acetyl-7-aryl-4,4a,7,10b-tetrahydro-6-methoxy-2-phenyl[1,3]dioxino-[4′,5′:5,6]pyrano[3,4-b]pyridin-8(6H)-ones

Compound Description: This series of compounds (three in total, differing in the aryl substituent) was synthesized through the reaction of methyl (3Z)-4,6-O-benzylidene-3-[(methylthio)methylene]-3-deoxy-α-D-erythro-hexopyranosid-2-ulose with various 3-oxo-N-aryl-butyramides. []

Relevance: Similar to the previous group, these compounds share a pyran ring system with the target compound but diverge significantly in their overall structure. The inclusion of a pyridine ring and multiple oxygen-containing heterocycles further distinguishes these compounds from the target N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine. While not directly comparable, they demonstrate the versatility of the starting material in generating diverse heterocyclic systems, some of which might be valuable in exploring structural analogs of the target compound with potentially modified biological activity. []

(2R,4aR,6S,10bS)-4,4a,8,10b-Tetrahydro-6-methoxy-8-oxo-2-phenyl-4H-pyrano[3′,2′:4,5]pyrano[3,2-d][1,3]dioxine-9-carboxamide

Compound Description: This compound was synthesized via the reaction of methyl (3Z)-4,6-O-benzylidene-3-[(methylthio)methylene]-3-deoxy-α-D-erythro-hexopyranosid-2-ulose with either malononitrile or cyanoacetamide. []

Relevance: This compound shares the pyran ring system with N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine, but its core structure remains significantly different due to the presence of the fused pyrano[3,2-d][1,3]dioxine ring system. The presence of the carboxamide group is also a notable difference compared to the valine moiety in the target compound. While not a direct structural analog, this compound further emphasizes the recurring theme of utilizing a pyran ring system as a starting point for constructing diverse heterocyclic compounds. The variations in structure and functional groups across these compounds highlight potential avenues for designing novel compounds with potentially different biological activities compared to the target. []

7-(N-pyrrolyl) Derivatives of Cephalosporins

Compound Description: This paper describes the synthesis and antimicrobial evaluation of seven new cephalosporin derivatives. The synthesis involves N-acylation of 7-aminocephalosporanic acid with substituted N-pyrrolylcarboxylic acids. []

Relevance: While these compounds belong to the cephalosporin class of antibiotics and are not directly related to N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine, the concept of modifying existing pharmacophores with heterocyclic moieties is relevant. The paper highlights the potential of introducing pyrrole rings, showcasing the exploration of diverse heterocyclic structures in drug design. Although the target compound is not a cephalosporin, this research underscores the importance of exploring a variety of heterocyclic substitutions to potentially enhance or modify biological activity. []

Nitrogen-Containing Heterocyclic Derivatives as CCR5 Regulators

Compound Description: This patent describes a series of nitrogen-containing heterocyclic derivatives as CCR5 receptor regulators for potential use in treating HIV infection and inflammatory diseases. The compounds are characterized by a central piperidine ring linked to various aryl and heteroaryl groups. []

Relevance: This patent exemplifies the significance of nitrogen-containing heterocycles in medicinal chemistry, particularly in targeting the CCR5 receptor. While the specific compounds described in the patent differ structurally from N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine, they underscore the importance of exploring diverse heterocyclic scaffolds and their potential in modulating biological targets relevant to various diseases. The patent emphasizes the broader context of using heterocyclic compounds in drug discovery, even if the specific structures discussed are not direct analogs of the target compound. []

Thiazolo[3,2-a]- and Triazolo[4,3-a]-Pyrimidines and Pyrimido[2,1-c]triazine Derivatives

Compound Description: This paper focuses on synthesizing various fused pyrimidine derivatives, including thiazolo[3,2-a]-, triazolo[4,3-a]-pyrimidines, and pyrimido[2,1-c]triazine derivatives. These compounds are prepared from a common starting material, 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, through a series of reactions. []

Multicyclic Compounds as Therapeutic Agents

Compound Description: This patent discloses a broad class of multicyclic compounds intended for therapeutic applications. The compounds are characterized by specific structural features, including a central bicyclic or tricyclic core with various substituents. []

Relevance: This patent, due to its broad scope, encompasses a vast chemical space that might include compounds structurally similar to N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine. The patent emphasizes the importance of exploring multicyclic frameworks in medicinal chemistry and suggests that exploring variations of the target compound within the described structural parameters could lead to the identification of novel compounds with potentially improved or distinct biological activities. []

Properties

Product Name

N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine

IUPAC Name

3-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]butanoic acid

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C17H19N3O4/c1-11(2)16(17(23)24)18-14(21)10-20-15(22)9-8-13(19-20)12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3,(H,18,21)(H,23,24)

InChI Key

GIZVTXPOTNDREZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.